1,3-Dimethyl-7-(4-methylbenzyl)-8-{[2-(4-morpholinyl)ethyl]sulfanyl}-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound belonging to the purine family. This compound features a unique structure that incorporates several functional groups, making it of interest in various scientific fields, particularly medicinal chemistry.
This compound is classified as a purine derivative due to its structural similarities to nucleobases. It contains multiple methyl groups and a morpholine moiety, indicating potential pharmacological activity. The presence of sulfur in its structure suggests possible applications in medicinal chemistry, particularly in drug development.
The synthesis of 1,3-dimethyl-7-(4-methylbenzyl)-8-{[2-(4-morpholinyl)ethyl]sulfanyl}-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. Common strategies include:
The synthesis often requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity of the final product. Techniques such as chromatography may be employed for purification.
The molecular formula for this compound is C18H22N4O2S, with a molecular weight of 358.46 g/mol. The structure can be represented with the following key features:
The InChI for this compound is InChI=1S/C18H22N4O2S/c1-5-10-25-17-19-15-14(16(23)21(4)18(24)20(15)3)22(17)11-13-8-6-12(2)7-9-13/h6-9H,5,10-11H2,1-4H3 .
The compound can undergo various chemical reactions typical for purines, including:
Reactions are generally monitored using techniques like thin-layer chromatography or high-performance liquid chromatography to assess progress and yield.
Key physical properties include:
Relevant chemical properties include:
1,3-Dimethyl-7-(4-methylbenzyl)-8-{[2-(4-morpholinyl)ethyl]sulfanyl}-3,7-dihydro-1H-purine-2,6-dione has potential applications in:
CAS No.: 4687-94-9
CAS No.: 85535-85-9
CAS No.: 53696-69-8